![molecular formula C25H25N3O2 B246028 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, commonly known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPB is a small molecule that has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Wirkmechanismus

The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPB has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. MPB has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells. Additionally, MPB has been found to inhibit the activity of viral proteases, which are essential for the replication of certain viruses.

Biochemical and Physiological Effects:

MPB has been found to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. MPB has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPB has been found to inhibit the replication of viruses such as HIV and hepatitis C, which could potentially lead to the development of new antiviral therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of MPB for lab experiments is its relatively low cost and ease of synthesis. Additionally, MPB has been found to have a wide range of biological effects, making it a versatile tool for studying various biological processes. However, one of the limitations of MPB is its potential toxicity at high concentrations, which could limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on MPB. One area of interest is the development of MPB-based therapies for inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of MPB and its potential side effects. Finally, the development of new analogs of MPB with improved pharmacological properties could lead to the development of more effective therapies.

Synthesemethoden

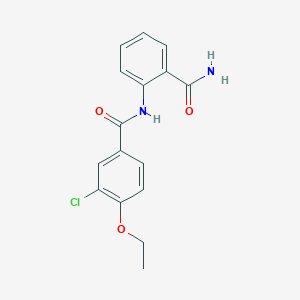

The synthesis method of MPB involves the reaction of 4-methylbenzoyl chloride with 4-(4-aminophenyl)piperazine in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to produce the final product, MPB. This synthesis method has been optimized to maximize yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

MPB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. MPB has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, MPB has been found to have anti-viral properties, inhibiting the replication of viruses such as HIV and hepatitis C.

Eigenschaften

Molekularformel |

C25H25N3O2 |

|---|---|

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |

InChI |

InChI=1S/C25H25N3O2/c1-19-7-9-21(10-8-19)25(30)28-17-15-27(16-18-28)23-13-11-22(12-14-23)26-24(29)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,29) |

InChI-Schlüssel |

BTMXULQKGBVKRD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)

![4-[(diphenylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B245951.png)

![3,3'-[1-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine]](/img/structure/B245953.png)

![1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B245954.png)

![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245957.png)

![2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B245970.png)

![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)

![N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B245974.png)